molecular formula C19H20N2O3 B6572055 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide CAS No. 921998-76-7

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

Cat. No.: B6572055
CAS No.: 921998-76-7
M. Wt: 324.4 g/mol
InChI Key: CGVASMKFMFWLQQ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a synthetic organic compound featuring a tetrahydroquinolinone scaffold linked to a 3-methoxybenzamide group. The core tetrahydroquinoline structure is a privileged scaffold in medicinal chemistry, found in compounds with a range of biological activities. This specific molecule is characterized by a 1-ethyl substituent on the tetrahydroquinoline nitrogen and an amide bond connecting it to the meta-methoxy-substituted benzoyl group. Researchers may be interested in this compound as a building block for developing novel pharmacologically active molecules or as a standard in analytical chemistry. The structure suggests potential for investigation in various biochemical pathways, though its specific mechanism of action and research applications are yet to be characterized and published. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-21-17-9-8-15(11-13(17)7-10-18(21)22)20-19(23)14-5-4-6-16(12-14)24-2/h4-6,8-9,11-12H,3,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVASMKFMFWLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 6-Amino-1-ethyl-3,4-dihydroquinolin-2(1H)-one

A common approach involves the cyclization of 6-amino-1-ethyl-3,4-dihydroquinolin-2(1H)-one, a precursor synthesized from ethyl acetoacetate and substituted anilines. The reaction proceeds through a Friedländer annulation, where ethyl acetoacetate reacts with 3-methoxybenzaldehyde under acidic conditions to form the quinoline skeleton. Subsequent reduction of the quinoline ring using hydrogen gas and a palladium catalyst yields the tetrahydroquinoline intermediate.

Alternative Routes via Skraup Synthesis

Alternative methods employ the Skraup synthesis, where glycerol, sulfuric acid, and aniline derivatives are heated to induce cyclization. For example, 3-methoxyaniline reacts with glycerol at 180°C in the presence of concentrated sulfuric acid, forming 6-methoxyquinoline. This intermediate undergoes hydrogenation to produce the tetrahydroquinoline core.

Introduction of the Ethyl and Oxo Groups

Functionalization of the tetrahydroquinoline core with ethyl and oxo groups is critical for achieving the target compound’s structure.

Alkylation at the N1 Position

The ethyl group is introduced via N-alkylation using ethyl bromide or ethyl iodide. In a typical procedure, the tetrahydroquinoline core is dissolved in dimethylformamide (DMF), treated with potassium carbonate as a base, and reacted with ethyl iodide at 60°C for 12 hours. This step requires anhydrous conditions to prevent hydrolysis of the alkylating agent.

Oxidation to Introduce the 2-Oxo Group

The 2-oxo group is introduced through oxidation of the corresponding secondary alcohol. Oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) are employed. For instance, treating 1-ethyl-1,2,3,4-tetrahydroquinolin-2-ol with KMnO₄ in acetone at 0°C selectively oxidizes the alcohol to a ketone, yielding 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline.

Attachment of the 3-Methoxybenzamide Moiety

The final structural component, the 3-methoxybenzamide group, is introduced via amidation reactions.

Coupling Reactions Using Carboxylic Acid Derivatives

The most widely used method involves reacting 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 3-methoxybenzoyl chloride. The reaction is conducted in dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts. The amidation proceeds at room temperature for 6–8 hours, achieving yields of 65–75%.

Alternative Activation Strategies

Alternative approaches employ carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group of 3-methoxybenzoic acid. This method minimizes side reactions and improves yields to 80–85% under optimized conditions.

Optimization of Reaction Conditions

Optimizing reaction parameters is essential for maximizing efficiency and scalability.

Temperature and Solvent Effects

  • Alkylation : Elevated temperatures (60–80°C) enhance reaction rates but risk decomposition; DMF or acetonitrile are preferred solvents due to their high boiling points.

  • Amidation : Room temperature is sufficient for acyl chloride reactions, while carbodiimide-mediated couplings require cooling (0–5°C) to prevent racemization.

Catalytic Enhancements

Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency during tetrahydroquinoline synthesis, reducing reaction times from 24 hours to 6 hours. Similarly, DMAP (4-dimethylaminopyridine) accelerates amidation by stabilizing reactive intermediates.

Purification and Characterization Techniques

Chromatographic Purification

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) with a C18 column further refines purity to >98%.

Spectroscopic Characterization

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 1.35 (t, 3H, CH₂CH₃), δ 3.85 (s, 3H, OCH₃), and δ 8.15 (s, 1H, NH).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 324.4 [M+H]⁺, consistent with the molecular formula C₁₉H₂₀N₂O₃.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 162–164°C, indicative of high crystallinity .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline moiety.

    Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the benzamide ring.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Material Science: The compound’s properties may be explored for developing new materials with specific functionalities.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is shared among several derivatives, but substituent variations significantly alter properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₉H₂₀N₂O₃ 324.37 3-Methoxybenzamide at C6; ethyl at N1 Potential for C–H functionalization due to benzamide directing group
N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide () C₂₁H₂₉N₄S 369.2 Thiophene-2-carboximidamide at C6; chiral pyrrolidine-ethyl at N1 Chiral resolution via SFC; dihydrochloride salt enhances solubility
N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide () C₂₄H₂₄N₃O₃S Not provided Cyclopropanecarbonyl at N1; thiazol-2-yl and N-methylbenzamide at C6 Thiazole ring introduces π-stacking potential; cyclopropane enhances rigidity
N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide () C₂₁H₁₈N₂O₄ 362.4 2-Oxo-2H-chromene-3-carboxamide at C6 Coumarin-derived group may confer fluorescence or enhanced binding affinity

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a synthetic compound that exhibits a range of biological activities due to its unique structural characteristics. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a methoxybenzamide group. Its molecular formula is C19H20N2O3C_{19}H_{20}N_{2}O_{3} with a molecular weight of approximately 320.38 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC19H20N2O3
Molecular Weight320.38 g/mol
LogP3.6378
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area38.493

Initial studies suggest that this compound may interact with various biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammation and pain pathways, potentially modulating the immune response.
  • Neurotransmitter Modulation : It could influence neurotransmitter systems, which are critical in conditions such as anxiety and depression.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties against several viruses. For instance:

  • Influenza A Virus : Preliminary studies have shown potential inhibitory effects against this virus.
  • Coxsackievirus B3 : The compound may also demonstrate antiviral activity against this pathogen.

Anti-inflammatory Effects

The compound's structural features suggest it may possess anti-inflammatory properties. This is supported by its ability to modulate pathways associated with inflammatory responses.

Anticancer Potential

Some studies have indicated that derivatives of tetrahydroquinoline compounds can exhibit anticancer activity. While specific data on this compound is limited, the structural similarities with known anticancer agents warrant further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Tetrahydroquinoline Derivatives : Research has shown that modifications in the tetrahydroquinoline structure can lead to enhanced biological properties such as antitumor and anti-inflammatory effects .
  • Antiviral Efficacy : A study highlighted the antiviral efficacy of tetrahydroisoquinoline derivatives against human coronaviruses . This suggests a potential pathway for exploring this compound in antiviral drug development.

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide?

The synthesis typically involves two stages: (1) constructing the tetrahydroquinoline core via cyclization of aniline derivatives under acidic or basic conditions and (2) coupling the core with 3-methoxybenzoyl chloride via amide bond formation. Critical parameters include temperature control (e.g., 0–5°C during acylation to minimize side reactions) and solvent selection (e.g., dichloromethane or THF for solubility). Catalysts like DMAP or HOBt may enhance coupling efficiency .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR spectroscopy : Confirms regiochemistry of the tetrahydroquinoline core and substituent positions (e.g., ethyl group at N1, methoxybenzamide at C6) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
  • X-ray crystallography : Resolves 3D conformation, critical for studying intermolecular interactions in crystal lattices .

Q. What physicochemical properties (e.g., LogP, solubility) are relevant for bioavailability studies?

  • LogP : ~3.5–3.6, indicating moderate lipophilicity suitable for membrane permeability .
  • Solubility : Poor aqueous solubility but miscible with polar aprotic solvents (e.g., DMSO, ethanol), necessitating formulation strategies like nanoemulsions .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental designs validate its mechanism of action?

Preliminary studies suggest inhibition of kinases (e.g., PI3K/AKT/mTOR) or modulation of inflammatory cytokines (e.g., TNF-α, IL-6). Methodologies include:

  • Enzyme assays : IC50 determination using ATP-competitive binding assays .
  • Cell-based models : Dose-response curves in cancer cell lines (e.g., MTT assays) paired with Western blotting to track pathway inhibition .

Q. What challenges arise in optimizing synthetic yield, and how can they be mitigated?

Common issues include:

  • Low amide coupling efficiency : Additives like EDCI or DCC improve activation of carboxylic acid intermediates .
  • Purification difficulties : Use of flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC for isolating high-purity fractions .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Variability may stem from assay conditions (e.g., cell line specificity, serum concentration). Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR for binding affinity) are recommended to reconcile results .

Q. What computational approaches predict the compound’s binding modes with target proteins?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites .
  • MD simulations : GROMACS for assessing binding stability over time .

Q. How can enantiomeric impurities be resolved during synthesis?

Chiral chromatography (e.g., SFC with a Chiralpak AD-H column) effectively separates enantiomers. Key parameters include CO2/isopropyl alcohol mobile phases and 0.2% diethylamine additive to reduce tailing .

Experimental Design & Data Analysis

Q. What stability studies are required for long-term storage?

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
  • Hygroscopicity testing : Dynamic vapor sorption (DVS) to assess moisture uptake .

Q. How do structural modifications (e.g., fluorination, sulfonamide substitution) impact activity?

SAR studies show:

  • Fluorine substitution (e.g., 4-fluorobenzamide analogs): Enhances metabolic stability and target affinity via electron-withdrawing effects .
  • Sulfonamide groups : Improve solubility but may reduce blood-brain barrier penetration .

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